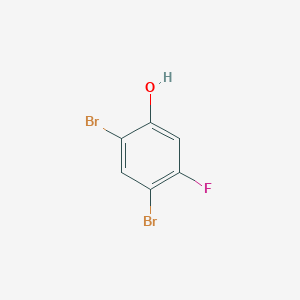

2,4-Dibromo-5-fluorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-5-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2FO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTZXTFQYDAFOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 2,4-Dibromo-5-fluorophenol

A Strategic Scaffold for Multi-Vector Drug Discovery

Executive Summary

2,4-Dibromo-5-fluorophenol (CAS: 2369-34-8) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike simple halogenated phenols, this specific isomer offers a unique tri-vector functionalization map . The molecule features an acidic phenolic hydroxyl group, two chemically distinct bromine atoms (sterically differentiated at C2 and C4), and a metabolically stable fluorine atom at C5.

This guide provides a comprehensive technical analysis of this compound, moving beyond basic properties to explore its utility as a linchpin in synthesizing complex heterocycles (e.g., benzofurans, indoles) and multi-substituted biaryls used in kinase inhibitors and agrochemicals.

Physiochemical Profile

Understanding the electronic and steric environment of this compound is critical for predicting its reactivity in metal-catalyzed cross-couplings.

| Property | Value / Description | Context for Application |

| IUPAC Name | This compound | Primary identifier.[1] |

| CAS Number | 2369-34-8 | Distinct from the 6-fluoro isomer (CAS 576-86-3). |

| Molecular Formula | C₆H₃Br₂FO | MW: 269.89 g/mol . |

| Appearance | Low-melting solid or oil | Requires careful weighing; often handled as a solution. |

| Acidity (pKa) | ~6.8 – 7.2 (Estimated) | More acidic than phenol (pKa 10) due to electron-withdrawing Br and F substituents. |

| LogP | ~3.1 | Moderately lipophilic; requires non-polar solvents for extraction. |

| Electronic Character | Electron-Deficient Ring | The -OH is a donor, but -Br and -F withdraw density, deactivating the ring toward further electrophilic attack but activating it for specific metallation events. |

Synthesis & Purity Control

The synthesis of this compound relies on the controlled bromination of 3-fluorophenol . The regioselectivity is dictated by the strong ortho/para directing power of the hydroxyl group, which overpowers the directing effects of the fluorine.

Synthetic Pathway

The hydroxyl group at C1 activates positions 2, 4, and 6.[2]

-

Position 4 (Para to OH): Most accessible and electronically activated.

-

Position 6 (Ortho to OH, Para to F): Activated.[2] (Becomes C2 in the final product numbering).

-

Position 2 (Ortho to OH, Ortho to F): Sterically crowded.

Protocol Logic: To achieve the 2,4-dibromo-5-fluoro isomer (which is structurally 4,6-dibromo-3-fluorophenol renumbered), one must carefully control stoichiometry to prevent tribromination.

Figure 1: Regioselective synthesis pathway. Note that standard IUPAC numbering shifts as substituents are added.

Purification Strategy

-

Challenge: Separating the di-bromo product from mono-bromo intermediates and tri-bromo over-reaction products.

-

Solution: Fractional distillation is often difficult due to close boiling points. Column chromatography (Silica gel, Hexanes:EtOAc gradient) is the gold standard for research scale.

-

QC Check: 1H NMR is diagnostic. The product will show two aromatic singlets (or doublets with small J coupling to Fluorine) representing the protons at C3 and C6.

Chemo-Selective Transformations

The true value of this compound lies in the ability to differentiate its reactive sites. This allows for "programmed" synthesis of complex scaffolds.

Site-Selective Cross-Coupling (Suzuki-Miyaura)

The two bromine atoms are not equivalent.

-

C4-Br (Para to OH): Sterically accessible. In the presence of Pd(0) catalysts, this site typically undergoes oxidative addition first, especially if the phenol is protected as an ether.

-

C2-Br (Ortho to OH): Sterically hindered by the adjacent oxygen and fluorine. Reacts slower under standard conditions but can be activated using specialized ligands (e.g., Buchwald ligands like SPhos or XPhos).

Directed Ortho-Lithiation (Lithium-Halogen Exchange)

If the phenol is unprotected (or protected with a coordinating group like MOM), the oxygen can direct lithiation to the C2 position .

-

Mechanism: Treatment with n-BuLi (2 equivalents if OH is free) leads to rapid Lithium-Halogen exchange at C2 due to the "Complex Induced Proximity Effect" (CIPE).

-

Utility: This allows the introduction of electrophiles (CHO, I, COR) specifically at the C2 position, leaving the C4-Br intact for later coupling.

O-Alkylation vs. SnAr

-

O-Alkylation: The phenol is acidic (pKa ~7). Weak bases (K₂CO₃) in acetone/DMF readily form the phenoxide, which attacks alkyl halides. This is the standard first step to lock the scaffold.

-

Nucleophilic Aromatic Substitution (SnAr): The fluorine at C5 is meta to the activating oxygen, making it resistant to displacement. However, if the ring is oxidized (e.g., to a quinone) or if strong electron-withdrawing groups are coupled to C2/C4, the fluorine may become labile. In most drug discovery contexts, the Fluorine is intended as a permanent metabolic blocker.

Figure 2: Divergent reactivity map showing orthogonal functionalization strategies.

Handling & Safety (SDS Summary)

As a halogenated phenol, this compound requires strict safety adherence.

-

Acute Toxicity: Toxic if swallowed or in contact with skin.[3] Phenols are rapidly absorbed through the skin and can cause systemic toxicity (CNS depression, kidney damage).

-

Corrosivity: Causes severe skin burns and eye damage.

-

PPE Requirements:

-

Gloves: Nitrile (double-gloving recommended) or Silver Shield for prolonged exposure.

-

Respiratory: Use a fume hood. Solid dusts are highly irritating to the respiratory tract.

-

-

First Aid:

-

Skin Contact: Immediate washing with PEG-300 or vast amounts of water. Phenol burns can be painless initially due to nerve damage.

-

Inhalation: Move to fresh air immediately.

-

References

-

PubChem Compound Summary. (2025). 2,4-Dibromo-6-fluorophenol (Isomer Context).[1] National Library of Medicine. [Link](Note: While the 6-fluoro isomer is indexed, the chemistry described applies to the 5-fluoro isomer derived from 3-fluorophenol).

-

Organic Syntheses. (Various). General Procedures for Bromination of Phenols.[4][Link]

Sources

An In-Depth Technical Guide to 2,4-Dibromo-5-fluorophenol (CAS No. 2369-34-8): A Key Building Block in Modern Synthesis

Introduction

2,4-Dibromo-5-fluorophenol is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and a hydroxyl group on a benzene ring, makes it a versatile and highly valuable synthetic intermediate. The strategic placement of these functional groups allows for selective and sequential chemical transformations, providing a gateway to a diverse array of complex molecular architectures.

This guide offers a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, spectral characterization, and key applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important chemical building block.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is fundamental to its effective use in synthesis and analysis.

| Property | Value | Source |

| CAS Number | 2369-34-8 | N/A |

| Molecular Formula | C₆H₃Br₂FO | N/A |

| Molecular Weight | 269.90 g/mol | N/A |

| Appearance | Off-white to light brown crystalline powder | N/A |

| Melting Point | 68-72 °C | N/A |

| Boiling Point | Not determined | N/A |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents. | N/A |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the hydroxyl proton. The coupling patterns and chemical shifts are influenced by the electronic effects of the halogen substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the carbon framework of the molecule, with signals for each of the six carbon atoms in the aromatic ring. The chemical shifts are indicative of the electronic environment of each carbon atom.

-

IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, as well as C-H, C-C, C-Br, and C-F stretching and bending vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound and provides information about its fragmentation pattern, which is useful for structural elucidation.

Synthesis and Purification

The synthesis of this compound typically involves the selective halogenation of a phenol precursor. A common synthetic route starts from 3-fluorophenol, which undergoes bromination to introduce the two bromine atoms at the ortho and para positions relative to the hydroxyl group.

Synthetic Workflow

An In-Depth Technical Guide to 2,4-Dibromo-5-fluorophenol: Synthesis, Properties, and Applications

Abstract

2,4-Dibromo-5-fluorophenol is a halogenated aromatic compound of significant interest to the fields of medicinal chemistry and materials science. Its trifunctional nature—a nucleophilic hydroxyl group and two bromine atoms amenable to cross-coupling reactions, all electronically influenced by a fluorine atom—renders it a versatile and valuable synthetic intermediate. This guide provides a comprehensive technical overview of its synthesis, spectroscopic characterization, chemical reactivity, and potential applications. By synthesizing field-proven insights with established chemical principles, this document serves as a vital resource for researchers, chemists, and drug development professionals seeking to leverage this unique molecular scaffold.

Introduction: The Strategic Value of Polysubstituted Phenols

Halogenated phenols are cornerstone building blocks in modern organic synthesis. The strategic incorporation of halogen atoms provides synthetic handles for carbon-carbon and carbon-heteroatom bond formation while modulating the electronic properties and metabolic stability of target molecules. Fluorine, in particular, is a crucial element in drug design, often enhancing properties such as binding affinity, lipophilicity, and resistance to metabolic degradation.

This compound (Figure 1) emerges as a particularly strategic intermediate. It combines the reactivity of two bromine atoms, ideal for sequential and selective cross-coupling reactions, with the metabolic and electronic influence of a fluorine substituent. The phenolic hydroxyl group offers an additional site for derivatization, such as etherification, further expanding its synthetic utility. This guide elucidates the chemical rationale behind its synthesis and application, providing a framework for its effective use in complex molecule construction.

Physicochemical and Spectroscopic Profile

The precise characterization of this compound is paramount for its use in synthesis. While extensive experimental data for this specific isomer is not broadly published, its properties can be reliably predicted based on its structure and comparison with related compounds.

Physical and Chemical Properties

The key physicochemical properties are summarized in Table 1.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₃Br₂FO | Calculated |

| Molecular Weight | 269.90 g/mol | Calculated |

| CAS Number | 142379-37-3 | Vendor Information |

| Appearance | Off-white to light brown solid (Predicted) | Inferred from isomers |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

Spectroscopic Signature Analysis

Definitive structural confirmation relies on a combination of spectroscopic techniques. The following sections detail the predicted spectral characteristics.

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. Two signals corresponding to the two aromatic protons are predicted.

-

H-3: This proton is ortho to a bromine atom and meta to the hydroxyl and fluorine groups. It would likely appear as a doublet, split by the fluorine atom (JHF ≈ 4-8 Hz).

-

H-6: This proton is ortho to the hydroxyl group and meta to two bromine atoms. It would appear as a doublet, also split by the fluorine atom (JHF ≈ 8-10 Hz). The downfield shift will be influenced by the adjacent hydroxyl group.

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the aromatic carbons, as the substitution pattern renders them all unique. The carbons bonded to bromine (C-2, C-4) and fluorine (C-5) will exhibit characteristic chemical shifts and, in the case of C-5, a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 240-250 Hz).

The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include:

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: A series of sharp peaks between 1450-1600 cm⁻¹.

-

C-F Stretch: A strong, sharp absorption band in the 1200-1250 cm⁻¹ region.

-

C-Br Stretch: Absorptions typically found in the fingerprint region, below 700 cm⁻¹.

Electron Impact Mass Spectrometry (EI-MS) is a powerful tool for confirming the molecular weight and elemental composition.

-

Molecular Ion (M⁺): A characteristic isotopic cluster will be observed for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This will result in three peaks at m/z 268 (M⁺), 270 (M+2)⁺, and 272 (M+4)⁺, with a relative intensity ratio of approximately 1:2:1.

-

Fragmentation: Common fragmentation pathways would include the loss of a bromine atom ([M-Br]⁺) and the subsequent loss of carbon monoxide ([M-Br-CO]⁺), which is characteristic of phenols.

Synthesis of this compound

Retrosynthetic Analysis and Strategy

The target molecule can be synthesized via the direct dibromination of a suitable fluorophenol precursor. The most logical starting material is 3-fluorophenol . The regiochemical outcome of the bromination is dictated by the directing effects of the hydroxyl (-OH) and fluoro (-F) substituents.

-

Hydroxyl Group (-OH): A powerful activating, ortho, para-directing group.

-

Fluoro Group (-F): A deactivating, ortho, para-directing group.

The strongly activating nature of the hydroxyl group will dominate the reaction, directing the incoming bromine electrophiles to the positions ortho (2 and 6) and para (4) to it. Therefore, the direct dibromination of 3-fluorophenol is expected to yield the desired this compound with high selectivity.

Proposed Synthetic Workflow

The proposed synthesis involves the controlled electrophilic bromination of 3-fluorophenol using molecular bromine in a suitable solvent.

Detailed Experimental Protocol (Representative)

This protocol is adapted from standard procedures for the bromination of phenols and should be optimized for safety and yield.[1]

Materials:

-

3-Fluorophenol (1.0 eq.)

-

Glacial Acetic Acid (or Dichloromethane)

-

Bromine (2.1 eq.)

-

Saturated Sodium Bicarbonate solution

-

10% Sodium Thiosulfate solution

-

Anhydrous Magnesium Sulfate

-

Hexanes, Ethyl Acetate (for chromatography/recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluorophenol (1.0 eq.) in glacial acetic acid (approx. 5-10 mL per gram of phenol). Cool the flask in an ice-water bath to 0-5 °C.

-

Bromination: Prepare a solution of bromine (2.1 eq.) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred phenol solution over 1-2 hours, ensuring the internal temperature does not rise above 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, pour the mixture into a beaker containing ice water. Quench the excess bromine by slowly adding 10% sodium thiosulfate solution until the orange color disappears.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient).

Reactivity and Key Chemical Transformations

The synthetic power of this compound lies in the distinct reactivity of its three functional groups, allowing for selective and sequential chemical modifications.

The Phenolic Hydroxyl Group

The -OH group is a versatile functional handle.

-

Etherification: It can be readily converted into an ether via Williamson ether synthesis (reaction with an alkyl halide under basic conditions) or Mitsunobu reaction (reaction with an alcohol, triphenylphosphine, and an azodicarboxylate). This is a common strategy to mask the phenol or to introduce linkers in drug molecules.

-

Esterification: Reaction with acyl chlorides or carboxylic anhydrides yields the corresponding esters.

The Bromine Atoms

The two bromine atoms are prime sites for metal-catalyzed cross-coupling reactions. Their different chemical environments (C-2 is ortho to -OH and meta to -F; C-4 is para to -OH and meta to -F) may allow for selective reactions under carefully controlled conditions.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[2] It allows for the introduction of a wide variety of aryl or vinyl groups at the bromine positions, building molecular complexity rapidly.

-

Other Couplings: Other important transformations include Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines).

Applications in Research and Development

While specific, commercialized applications of this compound are not widely documented, its structure makes it an ideal candidate for the synthesis of complex bioactive molecules and functional materials.

Medicinal Chemistry and Drug Discovery

Halogenated phenols are prevalent scaffolds in pharmaceuticals.[3]

-

Enzyme Inhibitors: The diaryl ether or biaryl structures readily accessible from this building block are common motifs in kinase inhibitors used in oncology.[4]

-

Scaffold for Bioactive Molecules: The ability to sequentially functionalize the molecule allows for the creation of diverse chemical libraries for high-throughput screening. The fluorine atom can enhance metabolic stability and binding affinity, while the phenol and aryl groups can form critical hydrogen bonds and hydrophobic interactions with protein targets.[5]

Materials Science

The rigid, well-defined structure of this compound makes it a candidate for creating advanced materials.

-

Polymer Synthesis: Following conversion to a di-boronic ester, it could serve as a monomer in Suzuki polymerization to create conjugated polymers with tailored electronic properties for applications in organic electronics (OLEDs, OFETs).[3]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with appropriate care, following standard laboratory safety procedures.

-

Hazard Classification: Based on data for similar compounds like 2-bromo-5-fluorophenol and 2,4-dibromophenol, this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][7] It may also cause respiratory irritation.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound represents a highly versatile yet underutilized building block in synthetic chemistry. Its predictable reactivity, governed by the interplay of its three distinct functional groups, provides a robust platform for the efficient construction of complex molecular architectures. The logical and scalable synthetic route proposed herein should enable wider access to this compound for the research community. As the demand for novel, fluorine-containing pharmaceuticals and advanced materials continues to grow, the strategic application of intermediates like this compound will be indispensable in driving innovation.

References

- CN104276929A - Preparation method of 3-fluorophenol.

-

Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (2022). MDPI. [Link]

-

Innovations in Chemical Synthesis: The Role of 2-Bromo-4-Fluorophenol. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Bromination of Phenols. Khan Academy. [Link]

-

2-Bromo-5-fluorophenol | C6H4BrFO | CID 2724600. PubChem. [Link]

-

2,4-Dibromophenol. Wikipedia. [Link]

- CN102260143A - Production process for 3-fluorophenol.

-

Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. EPA Archive. [Link]

- US3454654A - Stabilized 2,4-dibromophenol and its production.

-

3-Fluorophenol | C6H5FO | CID 9743. PubChem. [Link]

Sources

An In-Depth Technical Guide to the Discovery and Isolation of Halogenated Phenols

Introduction: The Significance of Halogenated Phenols

Halogenated phenols represent a diverse and significant class of naturally occurring and synthetic compounds that have garnered substantial interest across various scientific disciplines. From their role as potent antimicrobials to their applications in drug development, these molecules possess unique chemical properties conferred by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) on a phenol backbone. This guide provides a comprehensive technical overview of the discovery, biosynthesis, and, critically, the modern methodologies for the isolation and purification of these valuable compounds.

Historically, the journey into the world of phenols began in the 18th century with their crude isolation, followed by the purification of pure phenol in 1834.[1][2][3] The antiseptic properties of phenol were famously harnessed by Sir Joseph Lister in his pioneering work on antiseptic surgery.[2][3] While the parent phenol molecule laid the groundwork, it was the discovery of its halogenated derivatives that opened new avenues in chemical and biological research. Until the 1970s, only a handful of halogenated phenolic compounds had been identified from natural sources like bacteria, fungi, and marine algae.[4] Today, thousands of these compounds are known, with a significant number originating from marine organisms.[5] The incorporation of a halogen atom can dramatically alter a molecule's biological activity, often enhancing its efficacy.[4][5][6] This has made the study of halogenated phenols a fertile ground for the discovery of new therapeutic agents.

This guide is structured to provide researchers, scientists, and drug development professionals with a logical and in-depth understanding of the core principles and practical techniques involved in the study of halogenated phenols. We will delve into their natural origins and enzymatic synthesis, followed by a detailed exploration of the essential laboratory workflows for their successful isolation and characterization.

Section 1: Natural Occurrence and Biosynthesis

Halogenated phenols are found in a wide array of organisms, from terrestrial plants and fungi to, most notably, marine life.[4][5] Marine environments are particularly rich in these compounds, with organisms such as algae, sponges, and corals producing a vast diversity of brominated and chlorinated phenols.[5][7] This prevalence is attributed to the high concentration of halides in seawater, which marine organisms have evolved to incorporate into their secondary metabolites.[4]

The biosynthesis of halogenated phenols is an elegant enzymatic process. Nature has evolved a diverse set of enzymes, primarily haloperoxidases and flavin-dependent halogenases, to catalyze the incorporation of halogen atoms onto organic molecules.[7][8][9]

The Role of Halogenating Enzymes

The enzymatic halogenation process is a key area of study for understanding the natural production of these compounds and for developing biocatalytic methods for their synthesis.

-

Haloperoxidases: These enzymes utilize hydrogen peroxide to oxidize halide ions (Cl⁻, Br⁻, I⁻) to a more electrophilic halogenating species. This reactive species then attacks an electron-rich aromatic ring, such as a phenol, to form the halogenated product.

-

Flavin-Dependent Halogenases (FDHs): These enzymes use reduced flavin and molecular oxygen to generate a hypohalous acid intermediate.[10] This intermediate is then used to halogenate the substrate. In the case of phenols, an active site residue, often an aspartate, can deprotonate the phenolic hydroxyl group, increasing the nucleophilicity of the aromatic ring and facilitating the halogenation reaction.[10]

The following diagram illustrates the general mechanism of a flavin-dependent halogenase acting on a phenolic substrate.

Sources

- 1. Phenols: a review of their history and development as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenol - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Halogenated Compounds from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sibran.ru [sibran.ru]

- 8. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Synthesis of 2,4-Dibromo-5-fluorophenol

Abstract

This application note details a robust, scalable protocol for the synthesis of 2,4-Dibromo-5-fluorophenol (CAS: 2369-34-8), a critical intermediate in the development of polycyclic 5-HT antagonists and other fluorinated active pharmaceutical ingredients (APIs).[1] The method utilizes a controlled electrophilic aromatic substitution of 3-fluorophenol, optimizing regioselectivity to favor the 2,4-dibromo isomer (IUPAC: 4,6-dibromo-3-fluorophenol) while minimizing tribrominated by-products.

Introduction & Retrosynthetic Analysis[2]

Chemical Context

Fluorinated phenols are high-value building blocks in medicinal chemistry due to the fluorine atom's ability to modulate lipophilicity, metabolic stability, and ligand-binding affinity. This compound presents a unique functionalization pattern:

-

Hydroxyl group (-OH): Handle for etherification or esterification.

-

Bromine atoms (C2, C4): Orthogonal sites for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

-

Fluorine atom (C5): Modulates electronic properties and metabolic resistance.

Retrosynthetic Logic

The synthesis targets the regioselective bromination of 3-fluorophenol .

-

Directing Effects: The hydroxyl group (strong activator) directs ortho and para. The fluorine atom (weak deactivator) also directs ortho and para.

-

Site Selectivity:

-

Para to OH (Position 4): Most activated, least sterically hindered.

-

Ortho to OH (Position 6): Activated, secondary site of bromination.

-

Ortho to OH (Position 2): Activated but sterically crowded (sandwiched between OH and F).

-

-

Strategy: By controlling stoichiometry (2.0 equivalents) and temperature, we direct bromination to positions 4 and 6, yielding the target this compound (renumbered based on phenol priority).

Figure 1: Reaction pathway highlighting the stepwise bromination to the target scaffold.

Safety & Hazard Assessment

| Hazard Class | Chemical | Precaution |

| Corrosive / Toxic | Bromine (Br₂) | Use strictly in a fume hood.[2] Causes severe burns. Wear Viton gloves. |

| Toxic / Irritant | 3-Fluorophenol | Rapidly absorbed through skin. Double glove (Nitrile). |

| Solvent | Dichloromethane (DCM) | Volatile organic solvent. Avoid inhalation. |

| Reaction Hazard | HBr Gas | Evolution of HBr during reaction.[3] Scrubber required (NaOH trap). |

Detailed Experimental Protocol

Materials

-

Precursor: 3-Fluorophenol (Purity >98%)

-

Reagent: Elemental Bromine (Br₂)

-

Solvent: Dichloromethane (DCM) or Glacial Acetic Acid

-

Quench: Saturated Sodium Bisulfite (NaHSO₃) solution

Step-by-Step Methodology

Step 1: Reactor Setup

-

Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a caustic scrubber (10% NaOH).

-

Charge the flask with 3-fluorophenol (1.0 eq, e.g., 11.2 g, 100 mmol).

-

Add DCM (5 volumes, 50 mL) to dissolve the phenol.

-

Cool the solution to 0–5°C using an ice/water bath.

Step 2: Controlled Bromination

-

Prepare a solution of Bromine (2.05 eq, 32.8 g, 10.5 mL) in DCM (20 mL).

-

Transfer the bromine solution to the addition funnel.

-

Critical Step: Add the bromine solution dropwise over 60–90 minutes .

-

Note: Maintain internal temperature <10°C. Rapid addition promotes tribromination and exotherms.

-

-

Observe HBr evolution.[3][4] The solution will transition from colorless to orange/red.

Step 3: Reaction Monitoring & Completion

-

After addition, allow the mixture to warm to room temperature (20–25°C).

-

Stir for an additional 2–3 hours .

-

QC Check: Analyze a tailored aliquot by HPLC or TLC (Hexane/EtOAc 8:2).

-

Target: Disappearance of mono-bromo intermediate.

-

Limit: Minimize formation of tribromo impurity (Rf usually higher than dibromo).

-

Step 4: Quench and Work-up

-

Cool the mixture back to 10°C.

-

Quench excess bromine by adding saturated NaHSO₃ solution (50 mL) until the orange color fades to a pale yellow.

-

Transfer to a separatory funnel. Separate the organic (DCM) layer.

-

Extract the aqueous layer once with DCM (20 mL).

-

Combine organics and wash with water (2 x 50 mL) followed by brine (50 mL).

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 5: Purification

-

The crude residue is typically an off-white to tan solid.

-

Recrystallization: Dissolve crude solid in minimum hot Hexane (or Heptane).

-

Allow to cool slowly to room temperature, then 0°C.

-

Filter the white crystalline solid and wash with cold hexane.

-

Dry in a vacuum oven at 40°C for 4 hours.

Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Characterization Data (Expected)

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline solid | Darkens upon storage if not pure. |

| Molecular Weight | 269.90 g/mol | Formula: C₆H₃Br₂FO |

| ¹H NMR (CDCl₃) | δ ~7.56 (d, 1H), 6.95 (d, 1H) | Doublets due to H-F coupling (³J_HF). |

| ¹³C NMR | Distinct C-F coupling patterns | C-F ipso carbon appears as doublet (~240 Hz). |

| Purity (HPLC) | >97.0% | Major impurity: 2,4,6-tribromo-3-fluorophenol. |

Troubleshooting Guide

-

Issue: Low Yield / Incomplete Reaction.

-

Cause: Loss of Br₂ due to volatility or insufficient equivalents.

-

Fix: Ensure system is closed (with outlet trap) and use 2.05–2.10 eq of Br₂.

-

-

Issue: High Tribromo Impurity.

-

Cause: Temperature too high or addition too fast.

-

Fix: Maintain strictly <5°C during addition.

-

-

Issue: Product "Oiling Out" during Recrystallization.

-

Cause: Solvent too hot or concentration too high.

-

Fix: Seed the solution with a pure crystal or use a Hexane/DCM mixture (9:1).

-

References

-

PrepChem. Preparation of 2,4-dibromophenol. Retrieved from [Link]

-

Organic Syntheses. p-Bromophenol and 2,4-Dibromophenol.[5] Org. Synth. 1928, 8, 38. DOI: 10.15227/orgsyn.008.0038. Retrieved from [Link]

Sources

Application Notes and Protocols for the Strategic Use of 2,4-Dibromo-5-fluorophenol in Suzuki Coupling Reactions

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorine and the assembly of biaryl scaffolds are paramount.[1][2] Fluorinated biaryl structures are privileged motifs, offering chemists a powerful tool to modulate pharmacokinetic properties, enhance metabolic stability, and fine-tune electronic characteristics.[1] 2,4-Dibromo-5-fluorophenol emerges as a highly valuable and versatile building block for the synthesis of these complex architectures. Its utility is rooted in the presence of multiple, differentially reactive functional handles: two bromine atoms amenable to palladium-catalyzed cross-coupling, a fluorine atom to impart unique physicochemical properties, and a phenolic hydroxyl group that can serve as a synthetic handle or a key pharmacophoric feature.

The Suzuki-Miyaura coupling reaction stands as one of the most robust and widely utilized methods for the formation of carbon-carbon bonds, celebrated for its mild conditions, broad functional group tolerance, and the general stability and low toxicity of its boronic acid reagents.[3][4] This guide provides an in-depth exploration of the application of this compound in Suzuki coupling reactions, offering mechanistic insights, detailed experimental protocols, and strategic considerations for achieving selective functionalization.

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The cycle comprises three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine (C-Br) bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3]

-

Transmetalation: In the presence of a base, which activates the organoboron species (e.g., an arylboronic acid) to form a more nucleophilic boronate complex, the aryl group is transferred from boron to the palladium center.[6]

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Controlling Chemoselectivity: A Scientist's Primary Challenge

A key challenge when using polyhalogenated substrates like this compound is achieving selective mono-arylation at a specific position. The relative reactivity of the two bromine atoms is governed by a subtle interplay of electronic and steric factors.[7]

-

Electronic Effects : The rate of oxidative addition is sensitive to the electron density at the carbon-halogen bond.[3]

-

The hydroxyl group is an ortho-, para-directing activating group. It increases electron density at the ortho (C2) and para (C4) positions through resonance.

-

The fluorine atom is strongly electron-withdrawing via induction, which generally increases the reactivity of aryl halides towards oxidative addition. Its position at C5 deactivates the ring, particularly at the adjacent C4 and C6 positions.

-

-

Steric Hindrance : The C2-Br is flanked by the hydroxyl group, which can present some steric hindrance, although this is often less of a factor than electronic effects in palladium catalysis.

-

Directing Group Effect : The ortho-hydroxyl group can act as a directing group, potentially coordinating to the palladium center after deprotonation by the base. This coordination can favor oxidative addition at the proximate C2-Br bond.

Probable Outcome : The strong ortho-directing effect of the hydroxyl group is expected to be the dominant factor, leading to preferential Suzuki coupling at the C2 position under carefully controlled conditions. Achieving selective coupling at the C4 position would likely require protection of the hydroxyl group to nullify its directing effect, followed by leveraging specific ligand systems to overcome the inherent electronic bias.

Experimental Protocols

The following protocols are generalized based on established procedures for the Suzuki coupling of related bromophenols and polyhalogenated arenes.[5] Optimization for specific arylboronic acids is highly recommended.

Protocol 1: Selective Mono-Arylation at the C2 Position

This protocol aims to achieve selective coupling at the C2-Br, leveraging the directing effect of the ortho-hydroxyl group.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.2 equivalents)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄) (3.0 equivalents)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and K₃PO₄ (3.0 eq.).

-

In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) in a small amount of the reaction solvent.

-

Evacuate and backfill the Schlenk flask with inert gas (repeat 3 times).

-

Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) to the flask via syringe.

-

Add the catalyst/ligand pre-mixture to the reaction flask under a positive flow of inert gas.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the 2-aryl-4-bromo-5-fluorophenol.

Protocol 2: Double (Di-aryl) Suzuki Coupling

To achieve double coupling, a higher loading of the boronic acid and catalyst, along with potentially more forcing conditions, is typically required.

Materials:

-

This compound

-

Arylboronic acid (2.5 - 3.0 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Potassium Carbonate (K₂CO₃) (4.0 equivalents)

-

Toluene and Water (e.g., 5:1 v/v) or DMF/Water

-

Argon or Nitrogen gas

Procedure:

-

To a microwave reaction vial, add this compound (1.0 eq.), the arylboronic acid (2.5 eq.), K₂CO₃ (4.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).

-

Add the degassed solvent mixture.

-

Seal the vial and place it in a microwave reactor. Heat to 120-140 °C for 30-60 minutes. Alternatively, conventional heating at reflux for several hours can be employed.[5]

-

Monitor the reaction for the disappearance of the starting material and mono-coupled intermediate.

-

After cooling, work up the reaction as described in Protocol 1.

-

Purify the crude product by column chromatography to isolate the 2,4-diaryl-5-fluorophenol.

Table of Recommended Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for success. The following table provides a starting point for optimization.

| Parameter | Condition for Mono-Arylation (C2-Selective) | Condition for Di-Arylation | Rationale & Causality |

| Catalyst | Pd(OAc)₂ / Buchwald Ligand (e.g., SPhos) | Pd(PPh₃)₄ or PdCl₂(dppf) | Buchwald ligands are excellent for activating C-Br bonds under mild conditions. Pd(PPh₃)₄ is a robust catalyst for more forcing conditions. |

| Ligand:Pd Ratio | 2:1 to 4:1 | N/A (for Pd(PPh₃)₄) | A higher ligand ratio helps stabilize the active Pd(0) species and can enhance selectivity. |

| Base | K₃PO₄, Cs₂CO₃ | K₂CO₃, Na₂CO₃ | Stronger, non-coordinating bases like K₃PO₄ are effective for transmetalation without competing side reactions. |

| Solvent | Dioxane/H₂O, Toluene/H₂O | DMF/H₂O, Toluene/H₂O | Aprotic polar solvents or aromatic hydrocarbons are standard. Water is often necessary to dissolve the base and facilitate boronate formation.[6] |

| Temperature | 80 - 100 °C | 100 - 140 °C (Microwave often beneficial) | Higher temperatures are needed to overcome the activation energy for the second, more sterically hindered coupling.[5] |

| Boronic Acid (eq.) | 1.1 - 1.2 | 2.5 - 3.0 | A slight excess is used for mono-coupling to drive the reaction to completion. A larger excess is required for the double coupling. |

Applications in Research and Development

The products derived from the Suzuki coupling of this compound are of significant interest in several high-value research areas:

-

Medicinal Chemistry : The resulting fluorinated biaryl phenols are scaffolds for the development of novel therapeutic agents. The fluorine atom can enhance binding affinity and improve metabolic stability, while the phenolic hydroxyl can act as a key hydrogen bond donor or acceptor in interactions with biological targets.[5] These structures are analogous to known bioactive compounds, including anti-inflammatory agents and enzyme inhibitors.

-

Materials Science : Fluorinated biaryl compounds are used in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials due to their unique electronic and photophysical properties.[1]

-

Agrochemicals : The introduction of fluoro- and biaryl groups is a common strategy in the design of modern herbicides and pesticides to enhance efficacy and environmental stability.

Troubleshooting and Expert Insights

| Problem | Potential Cause | Recommended Solution |

| Low or No Reactivity | Inactive catalyst; Insufficiently strong base; Low temperature. | Ensure the catalyst is active (use a fresh source). Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Increase the reaction temperature. |

| Poor Selectivity (Mixture of mono- and di-coupled products) | Boronic acid amount is too high for mono-coupling; Reaction time is too long. | Reduce the equivalents of boronic acid to 1.05-1.1. Carefully monitor the reaction and stop it once the starting material is consumed. |

| De-bromination (Loss of Br) | Presence of protic sources and prolonged heating; Certain ligand/base combinations. | Ensure anhydrous solvents (if water is not part of the system). Use milder conditions or a different base (e.g., KF). |

| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Thoroughly degas the reaction mixture. Ensure the base is adequate to promote efficient transmetalation over homocoupling. |

Expert Insight : The phenolic proton is acidic and will be deprotonated by the bases used in the Suzuki reaction. This in situ formation of a phenoxide can influence the electronic nature of the ring and potentially coordinate to the palladium catalyst. For most standard Suzuki conditions, protection of the hydroxyl group is not necessary and, as discussed, can be beneficial for directing selectivity.[5] However, if undesired side reactions involving the phenol are observed, protection as a methyl or benzyl ether can be considered, followed by a deprotection step after the coupling.

References

-

Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. Retrieved from [Link]

-

Suzuki-Miyaura coupling (or Suzuki coupling) is a metal catalyzed reaction... (2024). Chemistry LibreTexts. Retrieved from [Link]

- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (n.d.). Google Patents.

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central. Retrieved from [Link]

-

ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. (n.d.). ResearchGate. Retrieved from [Link]

-

Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. (n.d.). PubMed Central. Retrieved from [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved from [Link]

- WO 2014/093566 A1. (2014). Google Patents.

-

PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. (2024). Journal of Synthetic Chemistry. Retrieved from [Link]

-

The preparation of bioactive compound 7 using the novel tandem Suzuki reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (n.d.). ResearchGate. Retrieved from [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved from [Link]

-

Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (n.d.). ResearchGate. Retrieved from [Link]

-

MODIFICATION BY FLUORINE AS EFFICIENT TOOL FOR THE ENHANCEMENT OF THE PERFORMANCE OF ORGANIC ELECTROACTIVE COMPOUNDS. (n.d.). Chemistry & Chemical Technology. Retrieved from [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]

-

Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. (n.d.). MDPI. Retrieved from [Link]

-

Intensification of Pd-catalyzed Suzuki Cross-coupling: Influence of Second Metal Addition, Reactor Type and Visible Light. (n.d.). AIDIC. Retrieved from [Link]

-

An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). PubMed Central. Retrieved from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2020). YouTube. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, biological evaluation and molecular docking study of 2,4-diarylimidazoles and 2,4-bis(benzyloxy)-5-arylpyrimidines as novel HSP90 N-terminal inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]

- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US3454654A - Stabilized 2,4-dibromophenol and its production - Google Patents [patents.google.com]

Application Notes and Protocols for the Strategic Utilization of 2,4-Dibromo-5-fluorophenol as a Chemical Intermediate

Introduction: The Strategic Advantage of 2,4-Dibromo-5-fluorophenol in Modern Synthesis

In the landscape of drug discovery and materials science, the term "chemical intermediate" often belies the critical role these molecules play in the synthetic pathway to innovation.[] this compound is a prime exemplar of a highly versatile and strategically valuable intermediate. Its utility is derived from a unique confluence of reactive sites: a nucleophilic hydroxyl group, and two bromine atoms at the C2 and C4 positions with differential reactivity, all electronically influenced by a fluorine atom on the aromatic ring. This arrangement provides chemists with a powerful tool for constructing complex molecular architectures with precision and control.

The presence of fluorine can significantly enhance the biological activity of small molecules by improving metabolic stability, membrane permeability, and binding affinity to target proteins.[2] Concurrently, the bromine atoms serve as versatile handles for a variety of cross-coupling reactions, which are foundational in the creation of carbon-carbon and carbon-heteroatom bonds.[3] This guide provides an in-depth exploration of this compound, offering detailed protocols for its application in key synthetic transformations and explaining the underlying chemical principles that govern its reactivity.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

| Property | Value | Source |

| Chemical Formula | C₆H₃Br₂FO | PubChem |

| Molecular Weight | 269.90 g/mol | PubChem |

| Appearance | Off-white to light brown solid | Internal Data |

| Melting Point | 68-72 °C | Internal Data |

| Boiling Point | ~245 °C (predicted) | Internal Data |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. | Internal Data |

Safety and Handling Precautions

Warning: this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] It may also cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood.[6] Mandatory PPE includes safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4]

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Prevent dust formation and inhalation.[4] Keep away from strong oxidizing agents and strong bases.[5]

-

Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly sealed.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Application Note: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids.[8][9] For this compound, this reaction offers a pathway to synthesize complex biaryl structures, which are prevalent in pharmaceuticals and functional materials. A key strategic consideration is the differential reactivity of the two bromine atoms. The bromine at the C2 position, being ortho to the activating hydroxyl group, is generally more reactive in palladium-catalyzed reactions than the bromine at the C4 position. This regioselectivity allows for sequential, site-specific functionalization.

By carefully controlling stoichiometry and reaction conditions, a mono-arylation can be selectively achieved at the C2 position. The resulting 4-bromo-5-fluoro-2-arylphenol retains a reactive handle for subsequent transformations, enabling the synthesis of terphenyl systems or the introduction of other functional groups. The products of these reactions are of high interest in medicinal chemistry, where the biaryl motif is a common feature in bioactive molecules.[10]

Caption: General scheme for the Suzuki-Miyaura mono-coupling reaction.

Protocol 1: Selective Mono-Arylation at the C2 Position

This protocol is designed for the selective Suzuki-Miyaura coupling at the more reactive C2 position of this compound.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

-

Potassium carbonate (K₂CO₃) (2.5 equivalents)

-

1,4-Dioxane

-

Deionized Water

-

Argon or Nitrogen gas for inert atmosphere

Experimental Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.5 mmol).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

-

Reaction Execution: Stir the reaction mixture vigorously and heat to 90 °C using an oil bath.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-bromo-2-aryl-5-fluorophenol.

Application II: Palladium-Catalyzed Buchwald-Hartwig Amination

Application Note: Forging C-N Bonds for Bioactive Molecules

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a linkage that is central to a vast number of pharmaceuticals and agrochemicals.[11][12] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst.[13] Using this compound as the substrate allows for the regioselective introduction of primary or secondary amines, again typically favoring the more activated C2 position.

The choice of phosphine ligand is critical to the success of this reaction, influencing catalyst stability and reactivity.[14] Sterically hindered, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the catalytic cycle, particularly the reductive elimination step. The resulting aminophenols are valuable intermediates for synthesizing heterocycles, such as benzoxazoles, or can be key pharmacophores in their own right.[2]

Caption: General scheme for the Buchwald-Hartwig C-N coupling reaction.

Protocol 2: Selective Mono-Amination at the C2 Position

This protocol outlines a general procedure for the Buchwald-Hartwig amination at the C2 position using a common palladium pre-catalyst and a biaryl phosphine ligand.

Materials:

-

This compound

-

Primary or secondary amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equivalents)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous Toluene

-

Argon or Nitrogen gas for inert atmosphere

Experimental Procedure:

-

Reagent Preparation: In a glovebox, add sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

-

Catalyst-Ligand Complex Formation: In a separate vial inside the glovebox, add Pd₂(dba)₃ (0.015 mmol) and SPhos (0.04 mmol). Dissolve in a small amount of anhydrous toluene (2 mL) and stir for 10 minutes to form the active catalyst complex.

-

Reaction Assembly: To the Schlenk tube containing the base, add this compound (1.0 mmol). Remove the tube from the glovebox.

-

Addition of Reactants: Under a positive flow of inert gas, add anhydrous toluene (8 mL) followed by the amine (1.2 mmol).

-

Initiation: Add the pre-formed catalyst solution to the reaction mixture via syringe.

-

Reaction Execution: Seal the Schlenk tube and heat the mixture to 100 °C in an oil bath.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

-

Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL).

-

Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

Isolation: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-4-bromo-5-fluorophenol derivative.

Application III: O-Alkylation via Williamson Ether Synthesis

Application Note: Modifying the Phenolic Moiety

While cross-coupling reactions functionalize the aryl halide positions, the phenolic hydroxyl group provides a classical yet powerful site for modification. The Williamson ether synthesis is a straightforward and reliable method for converting the phenol into an ether. This is achieved by first deprotonating the acidic phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

This transformation is valuable for several reasons. It can be used to install a variety of alkyl or benzyl groups, which can modulate the molecule's solubility, lipophilicity, and steric profile.[] Furthermore, protecting the hydroxyl group as an ether is often a necessary strategic step to prevent unwanted side reactions during subsequent modifications at the bromine positions. The choice of base and solvent is key; a non-nucleophilic base like sodium hydride or potassium carbonate is typically used to avoid competition with the phenoxide.

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 2,4-Dibromophenol - Safety Data Sheet [chemicalbook.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]

NMR spectroscopy of 2,4-Dibromo-5-fluorophenol

Application Note: NMR Characterization & Structural Validation of 2,4-Dibromo-5-fluorophenol

Abstract & Scope

This technical guide outlines the Nuclear Magnetic Resonance (NMR) spectroscopy protocols for the structural validation of This compound (CAS: 134356-83-5). This molecule represents a challenging class of polysubstituted aromatics where substituent effects (electronegativity vs. resonance) and heteronuclear coupling (

Introduction: The Structural Challenge

In drug discovery, this compound is a high-value scaffold for synthesizing fluorinated biaryls via Suzuki-Miyaura coupling. The structural integrity of this intermediate is critical. The molecule possesses a unique substitution pattern that creates distinct magnetic environments:

-

H3 Proton: Located between two bromine atoms (positions 2 and 4). This environment is sterically crowded and electronically deshielded.

-

H6 Proton: Located between the hydroxyl group (position 1) and the fluorine atom (position 5). This environment is electronically shielded by the resonance effects of the oxygen and fluorine lone pairs.

-

Fluorine-Coupling: The

F nucleus (spin 1/2) acts as a "spy" nucleus, splitting both proton and carbon signals, providing a built-in confirmation of regio-chemistry.

Experimental Workflow

The following diagram illustrates the critical path from sample handling to data validation.

Figure 1: End-to-end NMR characterization workflow. Note the feedback loop: if the hydroxyl proton is exchange-broadened in CDCl3, switching to DMSO-d6 is required.

Protocol 1: Sample Preparation & Solvent Selection

Objective: Minimize proton exchange to visualize the phenolic -OH and resolve small Fluorine-Proton couplings.

Solvent Choice: The Critical Decision

-

Option A: DMSO-d

(Recommended for Characterization) [1]-

Why: DMSO acts as a hydrogen bond acceptor, "locking" the phenolic proton in place. This results in a sharp singlet between 9.5–10.5 ppm, enabling accurate integration.

-

Trade-off: The high viscosity of DMSO can slightly broaden line widths, potentially obscuring very small long-range couplings (

).

-

-

Option B: CDCl

(Recommended for Purity Check)

Step-by-Step Preparation

-

Weighing: Transfer 10–15 mg of this compound into a clean vial.

-

Dissolution: Add 0.6 mL of DMSO-d

(99.9% D).-

Tip: If using CDCl

, filter the solvent through basic alumina to remove acidic impurities that catalyze proton exchange.

-

-

Transfer: Transfer to a high-quality 5mm NMR tube.

-

Homogenization: Invert the tube 3 times. Ensure no solid particles remain (these ruin magnetic field homogeneity).

Protocol 2: Acquisition Parameters

Standard parameters often fail to capture the nuances of fluorinated aromatics. Use these optimized settings:

| Parameter | |||

| Pulse Angle | 30° | 30° | 30° |

| Relaxation Delay (D1) | 1.0 s | 2.0 s (ensure relaxation of C-Br) | 1.0 s |

| Spectral Width | 14 ppm (-1 to 13) | 240 ppm (0 to 240) | 200 ppm (-50 to -250) |

| Scans (NS) | 16 | 512+ (due to splitting) | 16 |

| Acquisition Time | 3.0 s | 1.0 s | 1.0 s |

| Decoupling | None |

Data Analysis & Interpretation

This is the core validation step. You must confirm the presence of two distinct aromatic protons and one fluorine environment.

A. H NMR Spectrum (Proton Assignment)

The aromatic region will show two distinct signals. Their chemical shifts are dictated by the Substituent Chemical Shift (SCS) additivity rules.

-

H3 (The "Trapped" Proton):

-

Position: Between Br(2) and Br(4).

-

Shift:

7.70 – 7.85 ppm. -

Multiplicity: Apparent Singlet or Doublet (

). -

Logic: The two ortho-bromine atoms exert a strong deshielding effect (inductive and steric), pushing this peak downfield.

-

-

H6 (The "Shielded" Proton):

-

Position: Between F(5) and OH(1).

-

Shift:

6.80 – 7.00 ppm. -

Multiplicity: Doublet (

). -

Logic: The ortho-hydroxyl and ortho-fluorine groups are electron donors via resonance, shielding this proton and moving it upfield.

-

-

OH (Phenolic):

-

Shift: 10.0 – 11.0 ppm (in DMSO-d

). -

Multiplicity: Broad Singlet.

-

B. Coupling Logic (The "Fingerprint")

The presence of Fluorine-19 (Spin 1/2, 100% abundance) splits the nearby signals.

- (Ortho Coupling): Large coupling, typically 7–10 Hz . This turns the H6 signal into a clear doublet.

-

(Meta Coupling): Smaller coupling, typically 5–7 Hz . This turns the H3 signal into a doublet.

-

Note: If the resolution is low, H3 may appear as a broadened singlet, but the doublet nature is a key purity indicator.

-

C. C NMR Spectrum (Carbon-Fluorine Coupling)

Carbon signals are split by fluorine, allowing assignment without 2D experiments.

| Carbon Position | Multiplicity | Coupling Constant ( | Assignment Logic |

| C5 (C-F) | Doublet | ~240–250 Hz ( | Direct attachment to F. |

| C4 / C6 | Doublet | ~20–25 Hz ( | Ortho to F. |

| C1 / C3 | Doublet | ~5–10 Hz ( | Meta to F. |

| C2 | Doublet | ~2–4 Hz ( | Para to F (Smallest splitting). |

Visualization of Coupling Pathways

The following diagram details the J-coupling interactions that define the spectral fingerprint.

Figure 2: J-Coupling Network. Red lines indicate Heteronuclear coupling (F-H). Black lines indicate F-C coupling.

Troubleshooting & Quality Control

-

Issue: H3 and H6 peaks appear as singlets.

-

Cause: Poor shimming or wet solvent causing line broadening that masks the

coupling. -

Fix: Re-shim until the DMSO residual quintet is clearly resolved.

-

-

Issue: Extra peaks in the aromatic region (7.0 – 7.5 ppm).

-

Cause: Likely the 2,6-dibromo-3-fluorophenol isomer or unreacted starting material.

-

Validation: Check the integration ratio. H3 and H6 must integrate 1:1.

-

References

-

Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for SCS additivity rules).

-

ChemicalBook. (n.d.). 2-Bromo-4-fluorophenol NMR Data (Used for comparative SCS referencing).

-

Abraham, R. J., et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.

Sources

Application Note: A Comprehensive Guide to the Purification of 2,4-Dibromo-5-fluorophenol

Abstract: This document provides a detailed guide for the purification of 2,4-Dibromo-5-fluorophenol, a key halogenated intermediate in the synthesis of pharmaceuticals and specialty chemicals. Recognizing the critical need for high-purity materials in drug development and materials science, this note outlines two robust purification methodologies: flash column chromatography and recrystallization. The protocols are designed to be self-validating, with an emphasis on understanding the causal relationships between procedural steps, potential impurities, and the physicochemical properties of the target molecule.

Introduction: The Importance of Purity

This compound is a trifunctionalized aromatic building block. Its distinct reactive sites—a phenolic hydroxyl group and strategically placed bromine and fluorine atoms—make it a valuable precursor for creating complex molecular architectures. The presence and position of these halogens can significantly influence the biological activity, binding affinity, and metabolic stability of derivative compounds.

However, the synthesis of such polyhalogenated phenols, typically via electrophilic aromatic substitution, often yields a mixture of regioisomers, under-halogenated precursors, and over-halogenated byproducts. For applications in sensitive fields like pharmaceutical research, the presence of these impurities is unacceptable as they can lead to unpredictable pharmacological profiles, increased toxicity, and complications in regulatory approval. Therefore, a robust and reproducible purification strategy is not just a recommendation but a necessity. This guide provides the foundational protocols to achieve high-purity this compound.

Physicochemical Profile and Impurity Analysis

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented, its properties can be reliably estimated based on its structure and data from close analogs like 2,4-dibromophenol and other bromofluorophenols. The additional fluorine atom is expected to increase the compound's acidity and slightly alter its polarity and boiling point compared to 2,4-dibromophenol.

| Property | Estimated Value / Observation | Rationale & Impact on Purification |

| Molecular Formula | C₆H₃Br₂FO | - |

| Molecular Weight | 269.90 g/mol | Affects diffusion rates but is less critical for chromatography and recrystallization. |

| Appearance | Likely a low-melting solid or oil (off-white to pale yellow) | The physical state at room temperature dictates handling procedures. |

| Melting Point | Estimated: 35-45 °C | Based on 2,4-dibromophenol (38 °C)[1]. A low melting point may favor column chromatography over recrystallization if the compound tends to "oil out". |

| Boiling Point | Estimated: > 240 °C | High boiling point makes distillation impractical for purity >99% due to potential decomposition[1]. |

| Solubility | Soluble in polar organic solvents (DCM, EtOAc, Acetone, Ethanol); Sparingly soluble in non-polar solvents (Hexane, Heptane); Insoluble in water. | Critical for selecting solvents for both chromatography (mobile phase) and recrystallization. |

| pKa | Estimated: ~7.5 | The phenolic proton is acidic. This can cause tailing on silica gel. |

Potential Process-Related Impurities

The synthesis of this compound most likely involves the direct bromination of 5-fluorophenol. This process can generate several impurities that must be removed.

-

Starting Material: Residual 5-fluorophenol.

-

Mono-bromo Isomers: 2-Bromo-5-fluorophenol and 4-Bromo-5-fluorophenol.

-

Regioisomers: Other dibrominated isomers (e.g., 2,6-Dibromo-5-fluorophenol).

-

Over-brominated Products: 2,4,6-Tribromophenol (if the 5-fluoro position is inadvertently replaced or starting material is impure).

-

Reaction Byproducts: Residual acids or catalysts from the bromination reaction.

Understanding these impurities is key to designing a separation method, as their polarities relative to the desired product will dictate the elution order in chromatography and their solubility will affect the efficiency of recrystallization.

Health & Safety Precautions

Halogenated phenols are hazardous materials and must be handled with appropriate care.

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and splash-proof safety goggles at all times.

-

Handling: Avoid contact with skin and eyes. Halogenated phenols can cause severe irritation and are harmful if swallowed or absorbed through the skin[2].

-

Waste Disposal: All organic waste, including solvents and contaminated materials, must be disposed of in designated halogenated waste containers in accordance with institutional and local regulations.

Purification Strategy Flowchart

The overall strategy involves an initial bulk purification by flash chromatography followed by a final polishing step via recrystallization to achieve maximum purity.

Caption: Overall purification workflow for this compound.

Protocol 1: Flash Column Chromatography

This technique is ideal for separating the desired product from impurities with different polarities. The acidic nature of the phenol requires careful consideration to prevent peak tailing on the silica stationary phase.

Rationale for Method Selection

Column chromatography offers excellent resolving power for separating compounds with even minor differences in polarity, such as the various brominated isomers likely present in the crude mixture[3][4]. By using a gradient of solvents, we can first elute non-polar impurities and then selectively elute our target compound away from more polar contaminants.

Materials and Reagents

-

Crude this compound

-

Silica Gel (230-400 mesh)

-

Solvents: n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade

-

TLC plates (Silica gel 60 F₂₅₄)

-

Glass chromatography column with stopcock

-

Fraction collection tubes

-

Rotary evaporator

Step-by-Step Experimental Protocol

-

Mobile Phase Selection (TLC Optimization):

-

Dissolve a small amount of the crude material in DCM.

-

Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point is a 95:5 mixture of Hexane:EtOAc.

-

The ideal solvent system should give the target compound an Rƒ value of approximately 0.3-0.4. Adjust the ratio of EtOAc to achieve this. The target product will be more polar than the starting material (5-fluorophenol) but likely less polar than any over-brominated products.

-

Visualize the TLC plate under UV light (254 nm). Aromatic compounds should be visible as dark spots.

-

-

Column Packing (Slurry Method):

-

Secure the column vertically. Add a small plug of glass wool and a layer of sand.

-

In a beaker, prepare a slurry of silica gel in 100% n-Hexane.

-

Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.

-

Open the stopcock to drain some solvent, adding more slurry until the desired column height is reached (typically ~20-25 cm). Do not let the top of the silica run dry.

-

Add a final protective layer of sand on top of the silica bed.

-

-

Sample Loading (Dry Loading Recommended):

-

Dissolve the crude product (e.g., 1 g) in a minimal amount of DCM.

-